2-{[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}-N,N-dimethylacetamide
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Overview
Description
2-{[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}-N,N-dimethylacetamide is a complex heterocyclic compound that features a unique structure incorporating nitrogen, oxygen, and sulfur atoms
Preparation Methods
The synthesis of 2-{[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}-N,N-dimethylacetamide can be achieved through various synthetic routes. One efficient method involves a one-pot, multi-component reaction using aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid catalyst under solvent-free microwave irradiation . This green synthesis approach is advantageous due to its high yield, short reaction time, and environmentally friendly conditions.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the heterocyclic ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-{[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}-N,N-dimethylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is known to inhibit bacterial and cancer cell proliferation by disrupting DNA replication processes . The presence of the toxophoric N–C–S moiety is believed to play a crucial role in its biological activity, leading to the inhibition of key enzymes and pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar compounds to 2-{[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}-N,N-dimethylacetamide include other thiadiazolo[3,2-a]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. Some examples include:
Properties
Molecular Formula |
C14H17N5O4S2 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[[5-(2-methoxyethyl)-2,6-dioxo-10-thia-1,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-11-yl]sulfanyl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C14H17N5O4S2/c1-17(2)9(20)7-24-14-16-19-11(21)8-6-18(4-5-23-3)12(22)10(8)15-13(19)25-14/h4-7H2,1-3H3 |
InChI Key |
BARXLCYIYYIREE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CSC1=NN2C(=O)C3=C(C(=O)N(C3)CCOC)N=C2S1 |
Origin of Product |
United States |
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